![molecular formula C17H16FN5O B2384916 N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1105246-95-4](/img/no-structure.png)

N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

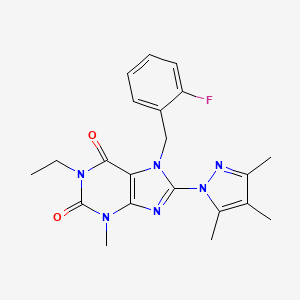

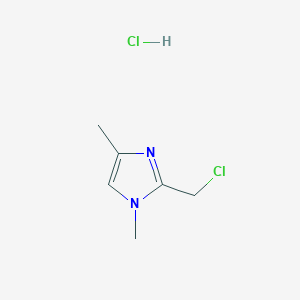

This compound is a carboxamide, which is a functional group characterized by a carbonyl (C=O) linked to an amine (NH2). It also contains a 1,2,3-triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms. The presence of a fluorophenyl group indicates that a phenyl ring (a variant of benzene) is attached to the molecule via a fluorine atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate carboxylic acid or acid chloride with the corresponding amine. The 1,2,3-triazole ring could potentially be formed via a [3+2] cycloaddition reaction, a type of reaction that combines a compound with three π bonds (a “3-atom component”) with a compound with two π bonds (a “2-atom component”) to give a five-membered ring .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the carboxamide, 1,2,3-triazole, and fluorophenyl groups. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide group might undergo hydrolysis in the presence of an acid or base to yield a carboxylic acid and an amine. The 1,2,3-triazole ring is generally stable and unreactive, but could potentially be involved in reactions with electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the aromatic 1,2,3-triazole and phenyl rings could influence its solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación

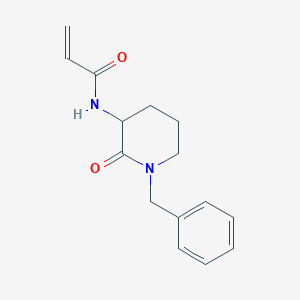

Triazole Compounds in Medicinal Chemistry

Triazole derivatives have been extensively studied for their pharmacological properties. For instance, the synthesis and antitumor activity assessment of various triazole compounds, like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, indicate these derivatives inhibit the proliferation of certain cancer cell lines (Hao et al., 2017). Such studies underscore the potential of triazole compounds in designing new anticancer agents.

Triazole Derivatives in Chemical Synthesis

The chemistry of triazole compounds encompasses various synthesis techniques and their functionalization. For example, the Dimroth rearrangement of triazole compounds has been a subject of study, indicating the versatility of these compounds in synthetic chemistry (Albert, 1970). This adaptability makes them valuable in the synthesis of complex molecules for different scientific applications.

Material Science Applications

Triazole derivatives also find applications in material science, such as in the development of electrochromic and electrofluorescent materials. For example, polyamides containing bis(diphenylamino)-fluorene moieties exhibit reversible electrochromic properties and can be used in developing advanced materials for optical devices (Sun et al., 2016). This illustrates the potential of triazole derivatives in the creation of novel materials with specific optical properties.

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3,4-dimethylphenyl isocyanate with 3-fluoroaniline to form N-(3,4-dimethylphenyl)-3-fluoroaniline, which is then reacted with ethyl 2-azidoacetate to form N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide.", "Starting Materials": [ "3,4-dimethylphenyl isocyanate", "3-fluoroaniline", "ethyl 2-azidoacetate" ], "Reaction": [ "3,4-dimethylphenyl isocyanate is reacted with 3-fluoroaniline in the presence of a suitable solvent and a catalyst to form N-(3,4-dimethylphenyl)-3-fluoroaniline.", "N-(3,4-dimethylphenyl)-3-fluoroaniline is then reacted with ethyl 2-azidoacetate in the presence of a suitable solvent and a catalyst to form N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide.", "The final product is purified using standard techniques such as column chromatography or recrystallization." ] } | |

Número CAS |

1105246-95-4 |

Fórmula molecular |

C17H16FN5O |

Peso molecular |

325.347 |

Nombre IUPAC |

N-(3,4-dimethylphenyl)-5-(3-fluoroanilino)-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C17H16FN5O/c1-10-6-7-14(8-11(10)2)20-17(24)15-16(22-23-21-15)19-13-5-3-4-12(18)9-13/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23) |

Clave InChI |

MKGDJNDAKHDLMY-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)F)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorobenzyl)amino]-4-(4-chlorophenyl)-4-oxobutanoic acid](/img/structure/B2384836.png)

![2-[(3-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2384838.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-cyclopentylpropanamide](/img/structure/B2384843.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide](/img/structure/B2384847.png)

![N-(2,3-dimethylphenyl)-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2384851.png)

![2-{[1-(6-Methoxypyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2384852.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2384856.png)